molecular formula C22H33N3O11 B1149278 N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 102029-83-4

N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B1149278
CAS No.: 102029-83-4
M. Wt: 515.513
InChI Key:
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Description

N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound that features both amino and acetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the hexopyranosyl moiety, followed by the introduction of the acetamido groups and the final coupling with the aminophenyl group. Common reagents used in these steps include acetic anhydride, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The acetamido groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and acetamido sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of glycosides and other carbohydrate derivatives.

Biology

In biological research, it may serve as a probe or ligand in studies involving carbohydrate-protein interactions, given its glycosidic structure.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its amino and acetamido groups, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosides and amino sugar derivatives, such as:

  • N-Acetylglucosamine
  • N-Acetylgalactosamine
  • Aminophenyl glycosides

Uniqueness

What sets N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide apart is its specific combination of functional groups and glycosidic linkages, which may confer unique biological activity and chemical reactivity.

Properties

CAS No.

102029-83-4

Molecular Formula

C22H33N3O11

Molecular Weight

515.513

Origin of Product

United States

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